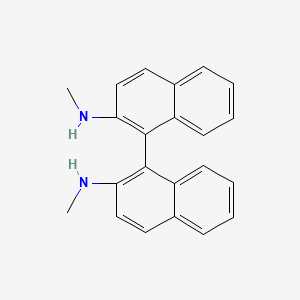

(S)-N,N'-Dimethyl-1,1'-binaphthyldiamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2/c1-23-19-13-11-15-7-3-5-9-17(15)21(19)22-18-10-6-4-8-16(18)12-14-20(22)24-2/h3-14,23-24H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDKDUXMEHPNCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93713-30-5 | |

| Record name | (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Chirality of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine

Executive Summary: This guide provides a comprehensive technical overview of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine, a cornerstone chiral diamine in modern synthetic chemistry. We delve into the fundamental principles of its unique structure, the concept of atropisomerism that governs its chirality, and the synthetic methodologies for its preparation. Furthermore, we present its characteristic analytical data and explore its pivotal role as a ligand and organocatalyst in asymmetric synthesis. This document is intended for researchers, scientists, and drug development professionals who leverage stereocontrolled chemical transformations.

Introduction: The Significance of Axially Chiral Diamines

In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is paramount. Chiral ligands and catalysts are the master tools that enable chemists to construct complex molecules with precise three-dimensional arrangements. Among the privileged classes of these tools, 1,1'-Binaphthyl-2,2'-diamine (BINAM) and its derivatives stand out for their exceptional performance in a wide array of asymmetric transformations.[1][2] These molecules serve as C₂-symmetric bidentate ligands that can coordinate to metal centers, creating a well-defined chiral environment to guide the stereochemical outcome of a reaction.[1]

This compound, the subject of this guide, is a prominent and versatile derivative of BINAM. Its utility spans from being a key component in metal-catalyzed reactions—such as hydrogenations, conjugate additions, and Diels-Alder reactions—to acting as a powerful organocatalyst in its own right.[1] Understanding its structure and the origin of its chirality is fundamental to appreciating its function and designing novel catalytic systems.

Molecular Structure and the Principle of Atropisomerism

The defining characteristic of this compound is its axial chirality, which does not arise from a stereogenic carbon atom but from a unique structural constraint.

The Binaphthyl Core and the Origin of Chirality: Atropisomerism

Atropisomerism is a form of stereoisomerism resulting from hindered rotation around a single bond.[3][4] In the case of N,N'-Dimethyl-1,1'-binaphthyldiamine, the two bulky naphthalene rings are connected by a C1-C1' single bond. The steric hindrance imposed by the substituents at the 2,2' and 8,8' positions of the naphthalene systems creates a significant energy barrier to free rotation around this bond.[3] This barrier is sufficiently high to allow for the isolation of two stable, non-interconverting rotational isomers (rotamers) at ambient temperatures.[3][5] These stable rotamers are non-superimposable mirror images of each other, making them enantiomers.[4] The (S) and (R) descriptors are used to define their absolute configuration.

Synthesis and Enantiomeric Resolution

The preparation of enantiomerically pure this compound is a critical process that underpins its application in asymmetric synthesis. The most common and reliable strategy involves the methylation of the enantiopure (S)-BINAM precursor.[1][2]

Synthetic Workflow Overview

The synthesis is typically a two-step procedure starting from optically pure (S)-(−)-1,1'-Binaphthyl-2,2'-diamine ((S)-BINAM). This precursor is first converted into a bis-carbamate intermediate, which is subsequently reduced to yield the final N,N'-dimethylated product. This sequence is robust, high-yielding, and ensures the retention of stereochemical integrity.

Experimental Protocol: N-Methylation of (S)-BINAM

The following protocol is adapted from a verified procedure for the (R)-enantiomer and is directly applicable for the synthesis of the (S)-enantiomer by using (S)-BINAM as the starting material.[1][6][7]

Step 1: Synthesis of (S)-Diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate

-

Setup: A flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar, thermocouple, and an argon inlet is charged with (S)-(−)-1,1'-Binaphthyl-2,2'-diamine (1.0 equiv).

-

Solvent and Base Addition: Anhydrous dichloromethane is added, followed by the dropwise addition of pyridine (8.0 equiv).

-

Rationale: Dichloromethane is an inert solvent for this reaction. Pyridine acts as a base to neutralize the HCl generated during the acylation, driving the reaction to completion.

-

-

Acylation: The resulting solution is cooled to 0-4 °C using an ice bath. Ethyl chloroformate (2.2 equiv) is then added dropwise, maintaining the internal temperature below 5 °C. The mixture is stirred at this temperature for 1 hour and then for 30 minutes at room temperature.

-

Rationale: Ethyl chloroformate is the acylating agent. The reaction is performed at low temperature to control its exothermicity and prevent side reactions.

-

-

Workup: The reaction is quenched by the addition of 2.0 M aqueous KOH. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic extracts are washed sequentially with 1 M aqueous HCl and brine.

-

Rationale: The KOH quench neutralizes any remaining ethyl chloroformate and pyridine hydrochloride. The HCl wash removes residual pyridine, and the brine wash removes residual water before drying.

-

-

Isolation: The organic phase is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the bis-carbamate product, typically as a white foam.[6]

Step 2: Synthesis of this compound

-

Setup: An oven-dried, two-necked round-bottomed flask is fitted with a reflux condenser and an argon inlet.

-

Reducing Agent: The flask is charged with anhydrous tetrahydrofuran (THF) and cooled in an ice bath. Lithium aluminum hydride (LiAlH₄, ~11.0 equiv) is added in portions.

-

Rationale: LiAlH₄ is a powerful reducing agent capable of reducing the stable carbamate functional groups to methylamines. THF is the preferred anhydrous solvent for LiAlH₄ reductions.

-

-

Reduction: A solution of the (S)-bis-carbamate from Step 1 in anhydrous THF is added dropwise to the LiAlH₄ suspension. After the addition, the mixture is heated to reflux and stirred until the reaction is complete (monitored by TLC).

-

Quench and Workup: The reaction is carefully cooled in an ice bath and quenched sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup). The resulting granular precipitate is filtered off and washed with ethyl acetate.

-

Rationale: This specific quenching procedure is critical for safely decomposing the excess LiAlH₄ and generating an easily filterable solid (lithium and aluminum salts), simplifying the product isolation.

-

-

Isolation: The combined filtrate is dried over anhydrous Na₂SO₄, filtered, and concentrated under vacuum to afford the final this compound product, typically as a yellow foam.[6]

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized compound.

Key Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 666175-40-2 | [8] |

| Molecular Formula | C₂₂H₂₀N₂ | [9] |

| Molecular Weight | 312.41 g/mol | [9] |

| Appearance | White to yellow foam/solid | [6] |

| Melting Point | 144–150 °C | [1][8] |

| Specific Rotation [α]²²_D_ | -168.8 (c = 1.3, THF) (inferred) | [1] |

| Value is for the (R)-enantiomer; the (S)-enantiomer will have an equal but opposite rotation. |

Spectroscopic Data

The structure is confirmed using standard spectroscopic methods. Representative data for the enantiomeric series is as follows:

-

¹³C NMR (126 MHz, CDCl₃) δ: 14.5, 61.5, 117.6, 119.5, 124.9, 125.2, 127.5, 128.4, 130.4, 130.7, 132.6, 135.5, 153.8.[1]

-

IR (CH₂Cl₂) ν (cm⁻¹): 3405, 3055, 2987, 1621, 1602, 1502, 1422, 1342, 1265, 823, 737.[1]

-

HRMS (ESI+): m/z calculated for C₂₂H₂₁N₂ [M+H]⁺ 313.1699, found 313.1704.[1]

Determination of Enantiomeric Purity

The enantiomeric excess (e.e.) is the most critical quality parameter and is reliably determined by chiral High-Performance Liquid Chromatography (HPLC).

-

Typical Conditions: CHIRALPAK® AD-H column, Hexane/i-PrOH mobile phase (e.g., 95:5), 0.5 mL/min flow rate, detection at 220 nm.[1][6]

-

Expected Elution: Under these conditions, the (S)-enantiomer is expected to elute before the (R)-enantiomer (t_R_ (S) ≈ 9.16 min; t_R_ (R) ≈ 9.81 min).[1][6]

Applications in Asymmetric Catalysis

The utility of this compound stems from its ability to form well-defined, sterically demanding chiral environments when used as a ligand for a transition metal or as an organocatalyst.[1][10]

Mechanism of Stereochemical Induction

When complexed with a metal (e.g., Ruthenium, Palladium, Copper), the C₂-symmetric diamine ligand creates a chiral pocket around the metal's active site.[2][11] Incoming prochiral substrates are forced to adopt a specific orientation to minimize steric clashes with the naphthalene walls of the ligand. This preferential binding orientation dictates the face from which the chemical transformation occurs, leading to the formation of one enantiomer of the product in excess.

Representative Transformations

This ligand and its derivatives have proven effective in a multitude of enantioselective reactions, including:

-

Asymmetric Hydrogenation: Reduction of ketones, imines, and alkenes.[11]

-

Diels-Alder Reactions: Catalyzing [4+2] cycloadditions with high stereocontrol.[1]

-

Conjugate Additions: Addition of organometallic reagents to α,β-unsaturated systems.[1]

-

Hydroamination: Intramolecular and intermolecular addition of amines to alkenes.[1]

Conclusion and Future Outlook

This compound is a quintessential example of an axially chiral ligand whose rational design has led to profound impacts on asymmetric synthesis. Its rigid, C₂-symmetric structure, born from the principle of atropisomerism, provides a reliable platform for inducing high levels of stereoselectivity in a vast range of chemical reactions. The well-established synthetic routes and detailed characterization methods ensure its accessibility and quality for demanding applications in academic research and industrial drug development. As the quest for more efficient and selective synthetic methods continues, the foundational role of this and related binaphthyl diamines is set to endure, inspiring the next generation of chiral catalysts and ligands.

References

-

Dudin, L., Tcyrulnikov, S., Ghorbani, F., Chen, C., & Denmark, S. E. (2019). (R)-N,N′-Dimethyl-1,1′-binaphthyldiamine. Organic Syntheses, 96, 382-399. [Link]

-

Yin, J., & Li, G. (2021). The application of binaphthyl derivatives as chiral ligand in asymmetric hydrogenation. AIMS Chemistry, 5(3), 488-510. [Link]

-

(R)-N,N'-Dimethyl-1,1'-Binaphthyldiamine. ResearchGate. [Link]

-

Atropisomer. Wikipedia. [Link]

-

(R)-N,N′-Dimethyl-1,1′-binaphthyldiamine. Organic Syntheses. [Link]

-

Clayden, J., Moran, W. J., Edwards, P. J., & LaPlante, S. R. (2009). Atropisomerism. Angewandte Chemie International Edition, 48(35), 6398-6401. [Link]

-

Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

-

(R)-N,N'-Dimethyl-1,1'-binaphthyldiamine, 97%. J&K Scientific. [Link]

-

Atropisomerism in Drug Design. Baran Lab, Scripps Research. [Link]

-

LaPlante, S. R., Fader, L. D., Fandrick, K. R., Fandrick, D. R., Hucke, O., Kemper, R., Miller, S. P. F., & Edwards, P. J. (2011). Atropisomerism as Inspiration for New Chemistry. Accounts of Chemical Research, 44(5), 363-376. [Link]

-

Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]

-

Gaspar, A., & Matos, M. J. (2020). “Atropisomeric” Drugs: Basic Concept and Example of Application to Drug Development. Pharmacology & Pharmacy, 11, 1-10. [Link]

-

(R)-N,N'-Dimethyl-1,1'-binaphthyldiamine. Semantic Scholar. [Link]

Sources

- 1. (R)-N,N′-Dimethyl-1,1′-binaphthyldiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Atropisomer - Wikipedia [en.wikipedia.org]

- 4. Atropisomerism in medicinal chemistry: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scirp.org [scirp.org]

- 6. orgsyn.org [orgsyn.org]

- 7. [PDF] (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine. | Semantic Scholar [semanticscholar.org]

- 8. echemi.com [echemi.com]

- 9. chemscene.com [chemscene.com]

- 10. This compound (93713-30-5) for sale [vulcanchem.com]

- 11. researchgate.net [researchgate.net]

(S)-N,N'-Dimethyl-1,1'-binaphthyldiamine: A Comprehensive Technical Guide for Asymmetric Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide presents an in-depth exploration of (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine, a prominent chiral diamine ligand in the field of asymmetric catalysis. This document delves into the compound's fundamental properties, synthesis, and critical applications, with a focus on the mechanistic principles that underpin its stereochemical control, providing a vital resource for professionals engaged in advanced chemical synthesis.

Introduction: The Significance of Axially Chiral Diamines

Chirality is a fundamental concept in modern chemistry, particularly in the pharmaceutical industry, where the enantiomeric form of a drug can dictate its therapeutic efficacy and safety profile.[1] The synthesis of enantiomerically pure compounds is, therefore, a paramount objective. Asymmetric catalysis, employing chiral catalysts to stereoselectively produce a desired enantiomer, has emerged as a powerful and efficient strategy.[2][3]

Within the diverse landscape of chiral ligands, C₂-symmetric backbones have proven to be exceptionally effective. The 1,1'-binaphthyl scaffold, characterized by its axial chirality arising from restricted rotation around the C-C single bond connecting the two naphthalene rings, provides a rigid and well-defined chiral environment.[4] this compound, a derivative of 1,1'-binaphthyl-2,2'-diamine (BINAM), has garnered significant attention as a versatile ligand and organocatalyst.[5][6] Its unique structural and electronic properties make it a valuable tool for a range of enantioselective transformations.[6]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is essential for its effective application. The key properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 666175-40-2 | [7][8][9] |

| Molecular Formula | C₂₂H₂₀N₂ | [7][8] |

| Molecular Weight | 312.41 g/mol | [7][8] |

| Appearance | White to off-white solid/foam | [10] |

| Melting Point | 147-150 °C | [8] |

| Optical Purity | ≥99.0% enantiomeric excess (HPLC) | [7] |

| Storage Temperature | 2-8°C | [7] |

Synthesis and Purification

The reliable synthesis of enantiomerically pure this compound is crucial for its application in asymmetric catalysis. The most common and robust method involves a two-step process starting from the commercially available (S)-(+)-1,1'-binaphthyl-2,2'-diamine ((S)-BINAM).[6][10]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses, which is known for its rigorously vetted and reproducible methods.[6][10]

Step 1: Synthesis of (1S)-[1,1′-Binaphthalene]-2,2′-diylbiscarbamic acid diethyl ester

-

Rationale: The initial acylation of the amino groups of (S)-BINAM with ethyl chloroformate serves two primary purposes. Firstly, it protects the amino groups from undesired side reactions. Secondly, it converts them into carbamates, which are excellent precursors for reduction to the desired N-methyl groups in the subsequent step. Pyridine is used as a base to neutralize the HCl generated during the reaction.[6][10]

-

Procedure:

-

To a flame-dried, two-necked round-bottomed flask under an argon atmosphere, add (S)-(+)-1,1'-binaphthyl-2,2'-diamine ((S)-BINAM) (1.0 equiv) and anhydrous dichloromethane.

-

Add pyridine (8.0 equiv) dropwise.

-

Cool the resulting solution to 0-4 °C using an ice bath.

-

Add freshly distilled ethyl chloroformate (2.2 equiv) dropwise, maintaining the internal temperature below 5 °C.

-

Stir the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 30 minutes.[10]

-

Quench the reaction by adding a 2.0 M aqueous solution of KOH.

-

Perform a standard aqueous workup: separate the organic layer, extract the aqueous layer with dichloromethane, and wash the combined organic extracts with 1 M HCl (aq) and brine.[6][10]

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the dicarbamate product as a white foam, which is typically used in the next step without further purification.[10]

-

Step 2: Synthesis of this compound

-

Rationale: Lithium aluminum hydride (LAH) is a powerful reducing agent capable of reducing the carbamate groups to N-methyl amines. The reaction is performed in an anhydrous ethereal solvent like THF, as LAH reacts violently with protic solvents. The reflux conditions provide the necessary thermal energy to drive the reaction to completion.

-

Procedure:

-

To a flame-dried, two-necked round-bottomed flask equipped with a reflux condenser under an argon atmosphere, add lithium aluminum hydride (LAH) (11.0 equiv) in anhydrous tetrahydrofuran (THF).

-

Add a solution of the (S)-dicarbamate intermediate from Step 1 in anhydrous THF dropwise to the LAH suspension at 0 °C.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for approximately 24 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Filter the resulting granular precipitate and wash it thoroughly with ethyl acetate.

-

Dry the combined filtrate with Na₂SO₄, filter, and concentrate by rotary evaporation.

-

The crude product is then purified by column chromatography on silica gel to afford this compound as a yellow foam.[10]

-

Applications in Asymmetric Catalysis

The utility of this compound lies in its ability to form well-defined chiral complexes with various transition metals, which then catalyze a wide array of enantioselective reactions.[5] The diamine moiety provides two coordination sites, forming a stable chelate ring with the metal center. The bulky binaphthyl backbone creates a rigid chiral pocket around the metal, effectively discriminating between the two prochiral faces of the substrate.

Representative Application: Asymmetric C-H Activation

A significant challenge in organic synthesis is the development of enantioselective C-H functionalization reactions.[4] Chiral ligands based on the binaphthyl scaffold have recently been shown to be effective in palladium-catalyzed asymmetric C-H activation/cycloaddition reactions.[4] While the parent this compound is a precursor to more complex ligands for these specific reactions, the underlying principle of using the binaphthyl chirality remains the same.[6] The diamine can be used to synthesize more elaborate ligands, such as chiral phosphoramidites, for reactions like the Suzuki C-C coupling.[11]

Catalytic Cycle and Mechanism of Enantioselection

The mechanism of enantioselection is rooted in the formation of diastereomeric transition states. The chiral ligand-metal complex interacts with the prochiral substrate to form two possible transition states, one leading to the (R)-product and the other to the (S)-product. Due to steric clashes between the substrate and the bulky binaphthyl groups of the ligand, one of these transition states is energetically favored, leading to the preferential formation of one enantiomer.

Caption: Generalized catalytic cycle and enantioselection model.

Conclusion

This compound is a cornerstone chiral ligand in the field of asymmetric synthesis. Its robust synthesis from (S)-BINAM, coupled with the rigid and well-defined chiral environment provided by its C₂-symmetric binaphthyl backbone, makes it an invaluable precursor and ligand for a multitude of enantioselective transformations.[5][6] For researchers and professionals in drug development, a deep understanding of this compound's synthesis and catalytic applications provides a powerful tool for the efficient construction of complex, enantiomerically pure molecules that are vital for the advancement of medicine and materials science.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (R)-N,N′-Dimethyl-1,1′-binaphthyldiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (S)-N,N′-二甲基-1,1′-联萘二胺 ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. (S)-N,N′-Dimethyl-1,1′-binaphthyldiamine ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 10. orgsyn.org [orgsyn.org]

- 11. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

(S)-N,N'-Dimethyl-1,1'-binaphthyldiamine molecular weight

An In-Depth Technical Guide to (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine: Properties, Synthesis, and Applications in Asymmetric Catalysis

Introduction

This compound, a derivative of 1,1'-Binaphthyl-2,2'-diamine (BINAM), is a cornerstone of modern asymmetric synthesis. Its unique structural feature is axial chirality, arising from hindered rotation around the C-C single bond connecting the two naphthalene rings. This well-defined, rigid C₂-symmetric scaffold has made it an invaluable asset for researchers in academia and the pharmaceutical industry. It serves not only as a highly effective chiral ligand in a multitude of metal-catalyzed transformations but also as a versatile building block for the development of novel organocatalysts.[1][2]

This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, synthetic methodologies, and critical applications. The content is tailored for researchers, scientists, and drug development professionals, offering field-proven insights into its practical use and the rationale behind its efficacy in achieving high stereocontrol.

Physicochemical and Structural Properties

The identity and purity of a chiral ligand are paramount for reproducible results in asymmetric catalysis. The key properties of this compound are summarized below.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Weight | 312.41 g/mol | [3][4][5] |

| Molecular Formula | C₂₂H₂₀N₂ | [3][5] |

| CAS Number | 666175-40-2 | [3][6] |

| Melting Point | 147-150 °C | [3] |

| Boiling Point | 516.1 ± 45.0 °C (Predicted) | [3] |

| Density | 1.193 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | White to off-white solid/powder | N/A |

| Optical Purity | Typically ≥99.0% enantiomeric excess (HPLC) | [6] |

| Storage Temperature | 2-8°C, under inert atmosphere | [6] |

Molecular Architecture and Axial Chirality

The efficacy of this compound stems from its unique three-dimensional structure. The two bulky naphthalene rings cannot lie in the same plane due to steric hindrance, forcing them to adopt a twisted conformation. This restricted rotation, or atropisomerism, creates a chiral axis, resulting in two stable, non-superimposable mirror images (enantiomers). The '(S)' designation refers to the specific spatial arrangement around this axis. The dimethylamino groups at the 2 and 2' positions are crucial for coordinating to metal centers, creating a well-defined chiral environment that dictates the stereochemical outcome of a reaction.[4]

Caption: Simplified representation of the axial chirality in this compound.

Synthesis and Manufacturing

The preparation of enantiomerically pure this compound is a critical process, as even minor enantiomeric impurities can significantly degrade the stereoselectivity of catalyzed reactions. Synthetic routes typically begin with racemic 1,1'-binaphthyl-2,2'-diamine (BINAM), which is then resolved into its separate enantiomers. The desired (S)-BINAM is subsequently functionalized.[1]

A common and robust method involves the N-methylation of (S)-BINAM. This is often achieved via a two-step process: protection of the amine as a carbamate, followed by reduction.[1]

General Synthetic Workflow

Caption: A common synthetic pathway to this compound from racemic BINAM.

Experimental Protocol: N-Methylation of (S)-BINAM

This protocol is based on established literature procedures for the synthesis of the (R)-enantiomer, which is directly applicable to the (S)-enantiomer.[1][7] A thorough risk assessment must be conducted before undertaking any chemical synthesis.

Step 1: Carbamate Formation

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet, add (S)-(+)-1,1'-binaphthyl-2,2'-diamine ((S)-BINAM) (1.0 equiv).

-

Solvent Addition: Add anhydrous dichloromethane via syringe.

-

Base Addition: Add pyridine (8.0 equiv) dropwise.

-

Cooling: Cool the resulting solution to 0-4 °C using an ice-water bath.

-

Acylation: Add freshly distilled ethyl chloroformate (2.2 equiv) dropwise over 10-15 minutes, maintaining the internal temperature below 5 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with dichloromethane (3x). Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude (S)-diethyl [1,1'-binaphthalene]-2,2'-diyldicarbamate.[7] This intermediate is often used in the next step without further purification.

Step 2: Reduction to this compound

-

Inert Atmosphere: To a separate, flame-dried round-bottom flask under argon, add lithium aluminum hydride (LiAlH₄) (10-12 equiv) as a suspension in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the suspension to 0 °C in an ice bath.

-

Substrate Addition: Slowly add a solution of the crude (S)-carbamate intermediate (1.0 equiv) in anhydrous THF dropwise. Caution: This reaction is highly exothermic and generates hydrogen gas.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6-12 hours, monitoring by TLC for the disappearance of the carbamate.

-

Workup: Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Purification: Filter the resulting granular precipitate through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.[1][7]

Applications in Asymmetric Catalysis

The utility of this compound lies in its ability to form well-defined, chiral metal complexes that effectively catalyze a wide range of enantioselective transformations. Its bidentate nature and the steric environment imposed by the binaphthyl backbone are key to inducing high levels of asymmetry.

Key Reaction Classes:

-

Asymmetric Hydrogenation: Ruthenium and Iridium complexes of BINAM derivatives are highly effective for the hydrogenation of alkenes, ketones, and imines.[8]

-

Diels-Alder Reactions: Lewis acid complexes can create a chiral pocket that directs the facial selectivity of the dienophile's approach.[1]

-

Conjugate Additions: Copper and Zinc complexes catalyze the addition of organometallic reagents to α,β-unsaturated systems with high enantioselectivity.[1]

-

Precursor to Organocatalysts: It serves as a scaffold for a variety of Lewis basic organocatalysts designed to activate reagents from Groups 14 and 16.[1]

Illustrative Catalytic Cycle: Asymmetric Hydrogenation

The diagram below illustrates a generalized catalytic cycle for the hydrogenation of a prochiral ketone using a Ruthenium-(S)-DM-BINAM complex. The ligand's role is to control the geometry of the transition state, favoring the formation of one enantiomer of the alcohol product over the other.

Caption: Generalized catalytic cycle for Ru-catalyzed asymmetric hydrogenation.

Safety and Handling

As with any laboratory chemical, proper handling and storage of this compound are essential. The compound is an irritant and requires careful handling in a well-ventilated area, preferably a fume hood.[9][10]

| Hazard Category | Description | Precautionary Statements |

| Skin Irritation | Causes skin irritation (H315). | P264: Wash skin thoroughly after handling. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6] |

| Eye Irritation | Causes serious eye irritation (H319). | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |

| Respiratory Irritation | May cause respiratory irritation (H335). | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.[6] |

| Aquatic Hazard | May cause long-lasting harmful effects to aquatic life (H413). | P273: Avoid release to the environment.[6] |

| Personal Protective Equipment (PPE) | N/A | Use of safety glasses/goggles, chemical-resistant gloves, and a lab coat is mandatory. A dust mask (e.g., N95) is recommended when handling the solid.[6] |

| Storage | Store in a tightly closed container in a cool, dry, well-ventilated place. The material can be sensitive to air and moisture.[11][12] | Store at 2-8°C. Keep under an inert atmosphere (e.g., Argon or Nitrogen).[6] |

Conclusion

This compound is a powerful and versatile tool in the field of asymmetric synthesis. Its rigid, chiral scaffold provides the basis for exceptional stereocontrol in a wide array of chemical transformations, making it indispensable for the synthesis of enantiomerically pure compounds, including active pharmaceutical ingredients. A thorough understanding of its properties, synthesis, and safe handling procedures enables researchers to fully harness its catalytic potential and drive innovation in chemical and pharmaceutical development.

References

-

(R)-N,N′-Dimethyl-1,1′-binaphthyldiamine. National Center for Biotechnology Information (PMC).[Link]

-

The application of binaphthyl derivatives as chiral ligand in asymmetric hydrogenation. ResearchGate.[Link]

-

(R)-N,N'-Dimethyl-1,1'-binaphthyldiamine. Organic Syntheses.[Link]

-

( R )‐ N,N '‐Dimethyl‐1,1'‐Binaphthyldiamine. ResearchGate.[Link]

-

Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv.[Link]

-

Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv.[Link]

Sources

- 1. (R)-N,N′-Dimethyl-1,1′-binaphthyldiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. echemi.com [echemi.com]

- 4. This compound (93713-30-5) for sale [vulcanchem.com]

- 5. chemscene.com [chemscene.com]

- 6. (S)-N,N′-Dimethyl-1,1′-binaphthyldiamine ≥99.0% | Sigma-Aldrich [sigmaaldrich.com]

- 7. orgsyn.org [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. chemicalbook.com [chemicalbook.com]

- 10. westliberty.edu [westliberty.edu]

- 11. fishersci.com [fishersci.com]

- 12. southwest.tn.edu [southwest.tn.edu]

The Evolution of a Privileged Scaffold: A Technical Guide to the Historical Development of Binaphthyl-Derived Ligands

Abstract

The quest for stereochemical control in chemical synthesis is a central theme in modern chemistry, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries.[1] Within the arsenal of tools available to the synthetic chemist, asymmetric catalysis stands out for its elegance and efficiency. At the heart of this field lies the chiral ligand, a molecular architect that dictates the three-dimensional outcome of a reaction. Among the pantheon of such ligands, those derived from the binaphthyl scaffold have attained a "privileged" status, owing to their remarkable versatility and efficacy across a wide spectrum of asymmetric transformations.[2][3] This in-depth technical guide charts the historical development of these remarkable ligands, from the seminal discovery of BINAP to the sophisticated architectures of the present day. We will delve into the design principles that have driven their evolution, provide detailed experimental protocols for their synthesis, and offer insights into their mechanism of action, supported by quantitative data and visual representations.

The Dawn of an Era: Atropisomerism and the Birth of BINAP

The story of binaphthyl-derived ligands is intrinsically linked to the concept of atropisomerism , a form of chirality arising from restricted rotation about a single bond.[4] In the case of 1,1'-binaphthyls, the steric hindrance between the two naphthalene rings creates a high rotational barrier, allowing for the isolation of stable, non-superimposable enantiomers.[4] This unique structural feature provides a rigid and well-defined chiral environment, a key prerequisite for effective asymmetric induction.

The watershed moment in this field arrived in 1980 with the groundbreaking work of Ryoji Noyori and his collaborators, who introduced 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) .[5][6] This C₂-symmetric diphosphine ligand, with its atropisomeric chirality, revolutionized asymmetric catalysis and ultimately contributed to Noyori's share of the 2001 Nobel Prize in Chemistry.[7][8] The initial applications of BINAP in rhodium-catalyzed asymmetric hydrogenation of α-(acylamino)acrylic acids and ruthenium-catalyzed hydrogenation of ketones demonstrated its exceptional ability to control enantioselectivity, often with near-perfect results.[6][9][10]

The First Generation: The Enduring Legacy of BINAP

BINAP's success lies in its unique combination of properties: the C₂ symmetry simplifies the analysis of the catalytic cycle, while the rigid binaphthyl backbone and the tunable electronic properties of the phosphine moieties allow for a high degree of stereochemical communication. Its utility has been demonstrated in a plethora of industrial processes, including the synthesis of (-)-menthol and the antibacterial agent levofloxacin.[9]

The Evolution of Excellence: Second-Generation Binaphthyl Diphosphine Ligands

The remarkable success of BINAP spurred a wave of research aimed at refining and improving upon its structure. This led to the development of "second-generation" ligands, designed to exhibit enhanced activity, selectivity, or applicability to a broader range of substrates. The primary strategies for modification involved altering the steric and electronic properties of the phosphine substituents and the binaphthyl backbone.

Key examples of second-generation ligands include:

-

MeO-BIPHEP: This ligand features a biphenyl backbone with methoxy groups at the 6 and 6' positions. The biphenyl scaffold offers a different dihedral angle compared to BINAP, which can be advantageous for certain transformations.

-

SEGPHOS: Characterized by a 4,4'-bis(1,3-benzodioxole) backbone, SEGPHOS possesses a narrower dihedral angle than BINAP.[4] This structural feature has been shown to lead to higher enantioselectivities in some asymmetric hydrogenations.[4]

-

SYNPHOS and DIFLUORPHOS: These ligands, with their unique stereoelectronic profiles, have been shown to be complementary to BINAP and MeO-BIPHEP in ruthenium-catalyzed asymmetric hydrogenations, expanding the toolkit for chemists.[11]

The development of these second-generation ligands underscored the importance of fine-tuning the ligand architecture to match the specific demands of a catalytic reaction.

Pushing the Boundaries: Third-Generation and Emerging Binaphthyl-Derived Ligands

In recent years, the field has expanded beyond diphosphines to include a diverse array of binaphthyl-derived ligands with different coordinating atoms and structural motifs. These "third-generation" or emerging ligands have opened up new frontiers in asymmetric catalysis, enabling previously challenging transformations.

Binaphthyl-Derived N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic carbenes (NHCs) have emerged as powerful alternatives to phosphines due to their strong σ-donating properties and steric tunability. The incorporation of the binaphthyl scaffold into NHC ligands has yielded catalysts with exceptional activity and selectivity in a variety of reactions, including carbon-carbon bond formations and hydrosilylations.[12] The synthesis of these ligands typically starts from enantiomerically pure 1,1'-binaphthyl-2,2'-diamine.[12]

Binaphthyl-Derived Phosphoramidite Ligands

Phosphoramidites represent another important class of binaphthyl-derived ligands. Their modular synthesis, starting from readily available BINOL (1,1'-bi-2-naphthol), allows for the rapid generation of diverse ligand libraries.[13][14][15][16] These ligands have found widespread application in a range of metal-catalyzed reactions, including conjugate additions and allylic alkylations.[17][18]

Binaphthyl-Derived Aminophosphine Ligands (NOBIN Derivatives)

The development of ligands incorporating both nitrogen and phosphorus donors, such as those derived from 2-amino-2'-hydroxy-1,1'-binaphthyl (NOBIN), has led to significant advances, particularly in palladium-catalyzed asymmetric C-H activation reactions.[2][3][19] These ligands combine the axial chirality of the binaphthyl backbone with the bifunctional coordination properties of the amino and phosphine groups.[2][3]

Synthesis of Binaphthyl-Derived Ligands: Experimental Protocols

A cornerstone of utilizing these powerful ligands is a reliable and efficient synthetic route. Here, we provide detailed, step-by-step methodologies for the synthesis of the archetypal first-generation ligand, BINAP, and a representative third-generation ligand.

Experimental Protocol: Synthesis of (S)-BINAP from (S)-BINOL

This protocol is based on the widely adopted method involving the conversion of BINOL to its bis-triflate, followed by a nickel-catalyzed phosphinylation.

Step 1: Synthesis of (S)-1,1'-Bi-2-naphthol ditriflate ((S)-BINOL-OTf)

-

To a stirred solution of (S)-BINOL (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (2.5 eq).

-

Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 2.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford (S)-BINOL-OTf as a white solid.

Step 2: Synthesis of (S)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((S)-BINAP)

-

In a flame-dried Schlenk flask, dissolve (S)-BINOL-OTf (1.0 eq) and nickel(II) chloride ethylene glycol dimethyl ether complex (NiCl₂(dme), 0.1 eq) in anhydrous dimethylformamide (DMF).

-

Add diphenylphosphine (Ph₂P-H, 2.5 eq) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 4.0 eq).

-

Heat the reaction mixture to 100 °C and stir for 24 hours under an inert atmosphere.

-

Cool the reaction to room temperature and add methanol to precipitate the product.

-

Filter the solid, wash with methanol, and dry under vacuum to yield (S)-BINAP as a white solid.[5]

Workflow for the Synthesis of a Binaphthyl-Derived NHC Ligand

The synthesis of binaphthyl-derived NHC ligands generally follows a modular approach.

Caption: General workflow for the synthesis of a binaphthyl-derived NHC ligand.

Mechanism of Asymmetric Induction

The ability of binaphthyl-derived ligands to induce high levels of enantioselectivity stems from the well-defined three-dimensional chiral environment they create around the metal center. The atropisomeric binaphthyl backbone projects steric bulk in a specific orientation, leading to diastereomeric transition states with significant energy differences.

Consider the Ru-BINAP catalyzed asymmetric hydrogenation of a ketone. The substrate coordinates to the chiral metal complex, and the two possible approaches of the hydride to the carbonyl group are energetically non-equivalent due to steric interactions with the phenyl groups on the phosphine and the naphthyl rings of the BINAP ligand. One approach is favored, leading to the preferential formation of one enantiomer of the alcohol product.

Caption: Simplified mechanism of asymmetric induction in Ru-BINAP catalyzed hydrogenation.

Quantitative Data Summary: A Comparative Analysis

The performance of different generations of binaphthyl-derived ligands can be effectively compared by examining their efficacy in benchmark asymmetric reactions. The following table summarizes the performance of BINAP and selected second-generation ligands in the ruthenium-catalyzed asymmetric hydrogenation of methyl acetoacetate.

| Ligand | Dihedral Angle (°) | Yield (%) | Enantiomeric Excess (ee, %) |

| (R)-BINAP | ~73 | >95 | 98 |

| (R)-MeO-BIPHEP | ~68 | >95 | 97 |

| (R)-SEGPHOS | ~65 | >95 | >99 |

| (R)-SYNPHOS | Narrower than MeO-BIPHEP | >95 | 99 |

| (R)-DIFLUORPHOS | Narrowest | >95 | 97 |

Data compiled from multiple sources for illustrative purposes. Actual results may vary depending on specific reaction conditions.[11]

This data highlights the subtle yet significant impact of ligand structure on enantioselectivity, with narrower dihedral angles in some cases leading to improved performance.

Conclusion and Future Outlook

The historical development of binaphthyl-derived ligands is a testament to the power of rational design and systematic optimization in asymmetric catalysis. From the pioneering discovery of BINAP to the diverse array of modern ligands, the binaphthyl scaffold has proven to be a remarkably versatile and "privileged" platform. The continuous evolution of these ligands, driven by the need for greater efficiency, broader substrate scope, and novel reactivity, ensures that they will remain at the forefront of asymmetric synthesis for the foreseeable future. Future research will likely focus on the development of ligands for even more challenging transformations, the incorporation of binaphthyl motifs into novel catalytic systems such as organocatalysis and biocatalysis, and the application of computational methods to accelerate the design and discovery of next-generation ligands.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BINAP - Wikipedia [en.wikipedia.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. nobelprize.org [nobelprize.org]

- 7. WEB MUSEUM | Department of Chemistry, Graduate School of Science, Nagoya University [chem.nagoya-u.ac.jp]

- 8. acs.org [acs.org]

- 9. Ryōji Noyori - Wikipedia [en.wikipedia.org]

- 10. nbinno.com [nbinno.com]

- 11. Chiral biphenyl diphosphines for asymmetric catalysis: Stereoelectronic design and industrial perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Chiral Bidentate NHC Ligands Based on the 1,1'-Binaphthyl Scaffold: Synthesis and Application in Transition-Metal-Catalyzed Asymmetric Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Advances in Application of Chiral Binaphthol Phosphonite (Phosphite, Phosphoramidite) [manu56.magtech.com.cn]

- 14. Tailored chiral phosphoramidites support highly enantioselective Pd catalysts for asymmetric aminoalkylative amination - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of binaphthyl based phosphine and phosphite ligands. | Semantic Scholar [semanticscholar.org]

- 16. Synthesis of binaphthyl based phosphine and phosphite ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Binap and Phosphoramidites as Privileged Chiral Ligands for the Metal-Catalyzed Enantioselective 1,3-Dipolar Cycloaddition of Azomethine Ylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Racemic 1,1'-Binaphthyl-2,2'-diamine (BINAM) from 2-Naphthylamine

Abstract

This technical guide provides a comprehensive and in-depth exploration of the synthesis of racemic 1,1'-binaphthyl-2,2'-diamine (BINAM), a cornerstone chiral ligand and building block in asymmetric catalysis. Commencing with the readily available starting material, 2-naphthylamine, this document details the prevalent and robust method of oxidative coupling. The guide is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of the underlying reaction mechanisms, a detailed, field-proven experimental protocol, and essential purification and characterization techniques. By elucidating the causality behind experimental choices and grounding the protocol in authoritative scientific literature, this guide aims to serve as a practical and reliable resource for the synthesis of this pivotal molecule.

Introduction: The Significance of BINAM in Asymmetric Catalysis

1,1'-Binaphthyl-2,2'-diamine (BINAM) is an axially chiral diamine possessing a C₂-symmetric scaffold. This structural feature is paramount in the realm of asymmetric synthesis, where BINAM and its derivatives serve as highly effective chiral ligands for a multitude of metal-catalyzed reactions.[1] The ability of the two amino groups to coordinate with a metal center creates a well-defined chiral environment, enabling the stereoselective synthesis of a wide array of molecules, particularly those of pharmaceutical interest. The enantiopurity of the BINAM ligand is critical to the success of these transformations, directly influencing the stereochemical outcome of the reaction.[1] Therefore, the efficient synthesis of racemic BINAM is the foundational step towards accessing its enantiomerically pure forms through resolution techniques.[1]

The Core Synthesis: Oxidative Coupling of 2-Naphthylamine

The most direct and widely employed method for the synthesis of racemic BINAM is the oxidative coupling of 2-naphthylamine. This reaction involves the formation of a C-C bond between the 1 and 1' positions of two 2-naphthylamine molecules. Various oxidizing agents have been successfully utilized for this transformation, with iron(III) chloride (FeCl₃) and copper(II) chloride (CuCl₂) being among the most common and effective.[2][3][4]

Mechanistic Insights into the Oxidative Coupling

The oxidative coupling of 2-naphthylamine is generally believed to proceed through a radical-based mechanism. The specifics can vary depending on the oxidant and reaction conditions, but a plausible pathway, particularly with metal-based oxidants like FeCl₃, can be outlined as follows:

-

Single-Electron Transfer (SET): The reaction is initiated by a single-electron transfer from the electron-rich 2-naphthylamine to the oxidant (e.g., Fe³⁺), generating a 2-naphthylamine radical cation and the reduced form of the oxidant (e.g., Fe²⁺).[3]

-

Radical Dimerization: The generated radical cation is resonance-stabilized, with significant radical character at the C1 position. Two of these radical cations then undergo a head-to-head coupling at their respective C1 positions to form a dimeric dicationic intermediate.

-

Rearomatization: The dicationic intermediate subsequently loses two protons to regain aromaticity, yielding the neutral racemic BINAM product. A base, such as potassium carbonate (K₂CO₃), is often included in the reaction mixture to facilitate this deprotonation step.[3]

The overall transformation can be visualized with the following diagram:

Figure 1: Proposed mechanism for the FeCl₃-catalyzed oxidative coupling of 2-naphthylamine.

Experimental Protocol: Synthesis of Racemic BINAM

This section provides a detailed, step-by-step methodology for the synthesis of racemic BINAM using iron(III) chloride as the oxidant. This protocol is based on established and reliable procedures reported in the literature.[3][4]

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 2-Naphthylamine | C₁₀H₉N | 143.19 | ≥98% |

| Iron(III) chloride (anhydrous) | FeCl₃ | 162.20 | ≥97% |

| Potassium carbonate (anhydrous) | K₂CO₃ | 138.21 | ≥99% |

| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | Anhydrous, ≥99% |

| Chloroform | CHCl₃ | 119.38 | ACS grade |

| 10% Hydrochloric acid | HCl (aq) | - | - |

| Saturated sodium bicarbonate | NaHCO₃ (aq) | - | - |

| Brine | NaCl (aq) | - | - |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Granular |

Step-by-Step Procedure

Figure 2: Experimental workflow for the synthesis of racemic BINAM.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-naphthylamine (5.0 g, 34.9 mmol) and anhydrous potassium carbonate (9.65 g, 69.8 mmol). Add 100 mL of anhydrous 1,2-dichloroethane (DCE) to the flask. Stir the resulting suspension at room temperature.

-

Addition of Oxidant: In a separate flask, dissolve anhydrous iron(III) chloride (11.3 g, 69.8 mmol) in 50 mL of anhydrous DCE. Add this solution dropwise to the stirred suspension of 2-naphthylamine over a period of 30 minutes. An exothermic reaction may be observed, and the color of the mixture will darken significantly.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Work-up: After the reaction is complete, quench the reaction by adding 100 mL of deionized water to the flask. Stir the mixture vigorously for 15 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with 10% hydrochloric acid (2 x 50 mL) to remove any unreacted 2-naphthylamine, saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL). The acidic wash is crucial for removing the starting material, which has similar polarity to the product and can complicate purification.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude racemic BINAM is typically a solid that requires further purification to remove byproducts and residual starting material. Column chromatography is the most effective method for this purpose.

-

Stationary Phase: Silica gel (230-400 mesh)

-

Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%) is generally effective. The optimal eluent system should be determined by TLC analysis of the crude product.

-

Procedure:

-

Prepare a slurry of silica gel in hexane and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed product onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain pure racemic BINAM as a solid.

-

Characterization

The identity and purity of the synthesized racemic BINAM should be confirmed by standard analytical techniques:

-

Melting Point: Compare the observed melting point with the literature value.

-

¹H and ¹³C NMR Spectroscopy: Confirm the chemical structure and assess purity.

-

Mass Spectrometry: Determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: Identify the characteristic functional groups, particularly the N-H stretches of the amine groups.

Conclusion

The oxidative coupling of 2-naphthylamine provides a reliable and scalable route to racemic BINAM. The use of iron(III) chloride as an oxidant offers a cost-effective and efficient method for this transformation. Careful execution of the experimental protocol, particularly the purification steps, is essential for obtaining high-purity material. This racemic BINAM serves as the crucial precursor for subsequent resolution into its individual enantiomers, which are invaluable ligands in the field of asymmetric catalysis. The methodologies and insights provided in this guide are intended to empower researchers to confidently and successfully synthesize this pivotal chiral building block.

References

-

Organic Letters. (2025). Naphthylpyridyl–Cu(II)-Catalyzed Oxidative Coupling of 2-Naphthylamines to Access BINAM Derivatives. ACS Publications. Retrieved from [Link]

-

Yang, D., et al. (2011). Iron(III)-promoted oxidative coupling of naphthylamines: synthetic and mechanistic investigations. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed mechanism for the homocoupling of 2-naphthylamines. Retrieved from [Link]

-

PubMed. (2011). Iron(III)-promoted oxidative coupling of naphthylamines: synthetic and mechanistic investigations. Retrieved from [Link]

-

PubMed. (2025). Naphthylpyridyl-Cu(II)-Catalyzed Oxidative Coupling of 2-Naphthylamines to Access BINAM Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). CuCl2 and FeCl3 as a New and Efficient Catalyst for the Oxidative Coupling of Aryl amines into 1,1 '-Binaphthalene-2,2 '-diamines in the Ionic Liquid Media. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2016). Gram Scale Conversion of R-BINAM to R-NOBIN. ACS Publications. Retrieved from [Link]

-

The Journal of Organic Chemistry. (2020). Mechanistic Insights into the FeCl3-Catalyzed Oxidative Cross-Coupling of Phenols with 2-Aminonaphthalenes. ACS Publications. Retrieved from [Link]

-

PMC. (2024). versus O-six-membered annulation: FeCl3-catalyzed synthesis of heterocyclic N,O-aminals. NIH. Retrieved from [Link]

Sources

Introduction: The Significance of N,N'-dimethyl-1,1'-binaphthyldiamine in Asymmetric Catalysis

An In-depth Technical Guide to the Spectroscopic Data of N,N'-dimethyl-1,1'-binaphthyldiamine

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

N,N'-dimethyl-1,1'-binaphthyldiamine is a derivative of the renowned 1,1'-binaphthyl-2,2'-diamine (BINAM) scaffold. As a member of this class of axially chiral compounds, it possesses a stereogenic axis due to hindered rotation around the C1-C1' bond connecting the two naphthalene rings. This unique structural feature, known as atropisomerism, makes it a valuable asset in the field of asymmetric synthesis.

This guide provides a comprehensive overview of the spectroscopic data for N,N'-dimethyl-1,1'-binaphthyldiamine, offering insights into its structural characterization. Furthermore, it details a field-proven synthetic protocol and discusses the rationale behind the experimental choices, providing a holistic resource for researchers working with this versatile molecule. Its utility extends from being a fundamental building block for more complex chiral ligands to acting as a powerful organocatalyst in its own right.[1][2]

Molecular Structure and Atropisomerism

The defining feature of N,N'-dimethyl-1,1'-binaphthyldiamine is its C₂-symmetric chiral axis. The steric hindrance imposed by the substituents at the 2 and 2' positions prevents free rotation around the binaphthyl bond, giving rise to stable, non-superimposable mirror images (enantiomers).

Caption: Molecular structure and key features of N,N'-dimethyl-1,1'-binaphthyldiamine.

Spectroscopic Characterization: A Detailed Analysis

Accurate characterization is paramount to confirming the identity and purity of N,N'-dimethyl-1,1'-binaphthyldiamine. The following sections provide a detailed breakdown of its key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of this molecule in solution. The data presented here is for the (R)-enantiomer, recorded in deuterated chloroform (CDCl₃).

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals that can be assigned to the N-methyl groups and the aromatic protons on the naphthyl rings. The singlet at 2.84 ppm, integrating to 6 protons, is a clear indicator of the two equivalent N-methyl groups. The aromatic region is complex due to multiple couplings, but key signals can be assigned as detailed below.

Table 1: ¹H NMR Data for (R)-N,N'-dimethyl-1,1'-binaphthyldiamine [1]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 7.94 | dd | 8.9, 0.8 | 2H | Ar-H |

| 7.82 | dd | 7.3, 2.2 | 2H | Ar-H |

| 7.28 | d | 8.9 | 2H | Ar-H |

| 7.18 | dddd | 16.6, 8.1, 6.8, 1.4 | 4H | Ar-H |

| 6.99 | d | 7.7 | 2H | Ar-H |

| 3.72 | br s | - | 2H | N-H |

| 2.84 | s | - | 6H | N-CH₃ |

Note: The broad singlet at 3.72 ppm is attributed to the two N-H protons. Its broadness is characteristic of protons on nitrogen atoms due to quadrupolar relaxation and potential hydrogen bonding.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum confirms the presence of 11 distinct carbon environments, consistent with the molecule's C₂-symmetry (22 total carbons / 2). The signal at 31.2 ppm is characteristic of the N-methyl carbons.

Table 2: ¹³C NMR Data for (R)-N,N'-dimethyl-1,1'-binaphthyldiamine [1]

| Chemical Shift (δ) ppm | Assignment |

| 145.7 | Ar-C (quaternary) |

| 133.8 | Ar-C (quaternary) |

| 129.8 | Ar-CH |

| 128.3 | Ar-CH |

| 127.7 | Ar-CH |

| 126.8 | Ar-CH |

| 123.8 | Ar-CH |

| 121.9 | Ar-CH |

| 113.6 | Ar-C (quaternary) |

| 111.8 | Ar-C (quaternary) |

| 31.2 | N-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of N,N'-dimethyl-1,1'-binaphthyldiamine is dominated by absorptions corresponding to N-H, C-H, and aromatic C=C bonds.

Table 3: Key IR Absorption Bands [1]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3416 | N-H Stretch | Secondary Amine |

| 2913, 2824 | C-H Stretch (aliphatic) | N-CH₃ |

| 1617, 1598, 1513 | C=C Stretch | Aromatic Ring |

| 1426 | C-H Bend | Aromatic Ring |

| 814 | C-H Bend (out-of-plane) | Aromatic Ring |

Causality Insight: The prominent N-H stretching band at 3416 cm⁻¹ is a crucial diagnostic peak, confirming the presence of the secondary amine groups. Its position and shape can be sensitive to hydrogen bonding.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, which is used to confirm the elemental composition of the molecule.

Table 4: High-Resolution Mass Spectrometry Data [1]

| Technique | Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Molecular Formula |

| HRMS | ESI+ | 313.1699 | 313.1704 | C₂₂H₂₁N₂⁺ |

Trustworthiness: The excellent agreement between the calculated and found mass-to-charge ratios provides high confidence in the assigned molecular formula, C₂₂H₂₀N₂.

Experimental Protocol: Synthesis of (R)-N,N'-dimethyl-1,1'-binaphthyldiamine

The synthesis is reliably achieved via a two-step procedure starting from the commercially available (R)-(+)-1,1'-binaphthyl-2,2'-diamine ((R)-BINAM).[1][3] The process involves an initial acylation to form a dicarbamate, followed by reduction.

Workflow Diagram

Caption: Synthetic workflow for (R)-N,N'-dimethyl-1,1'-binaphthyldiamine.

Step-by-Step Methodology

Step 1: Synthesis of (1R)-[1,1'-Binaphthalene]-2,2'-diylbiscarbamic acid diethyl ester [3]

-

Inert Atmosphere: Flame-dry a two-necked round-bottomed flask under vacuum and backfill with argon.

-

Reagent Addition: Add (R)-(+)-1,1'-binaphthyl-2,2'-diamine (1.0 equiv) and anhydrous dichloromethane.

-

Base Addition: Add pyridine (8.0 equiv) dropwise.

-

Cooling: Cool the resulting solution to an internal temperature of 0-4 °C using an ice bath.

-

Acylation: Add freshly distilled ethyl chloroformate (2.2 equiv) dropwise over 10 minutes, maintaining the low temperature.

-

Reaction: Stir the mixture in the ice bath for 1 hour, then remove the bath and stir for an additional 30 minutes at room temperature.

-

Workup: Quench the reaction by adding a 2.0 M aqueous solution of KOH. Transfer to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Washing: Wash the combined organic extracts sequentially with 1 M aq. HCl and brine.

-

Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate via rotary evaporation. Dry under high vacuum to afford the dicarbamate intermediate as a white foam.

Expertise-Driven Rationale: Pyridine is used as a base to neutralize the HCl generated during the acylation reaction, driving it to completion. The reaction is performed at low temperature to control the exothermicity and prevent side reactions.

Step 2: Synthesis of (R)-N,N'-dimethyl-1,1'-binaphthyldiamine [3]

-

Inert Atmosphere: To an oven-dried, two-necked flask under argon, add lithium aluminum hydride (LiAlH₄, 11.0 equiv) in small portions.

-

Solvent Addition: Add anhydrous tetrahydrofuran (THF) and stir the suspension.

-

Substrate Addition: Add a solution of the dicarbamate intermediate (1.0 equiv) in anhydrous THF dropwise.

-

Reduction: Heat the reaction mixture to reflux for 15 hours.

-

Quenching (Caution!): Cool the mixture to room temperature and then to 0 °C in an ice bath. Cautiously and sequentially add H₂O, 3 M NaOH (aq.), and H₂O again (Fieser workup). This is a highly exothermic process that generates H₂ gas and must be done in a well-ventilated fume hood.

-

Filtration: Add celite to the suspension, stir, and then filter the mixture through a pad of celite, washing the filter cake with diethyl ether.

-

Isolation: Concentrate the filtrate by rotary evaporation and dry under high vacuum to yield the final product as a yellow foam.

Trustworthiness & Safety: The use of LiAlH₄ is a standard and effective method for reducing amides and carbamates to amines. However, it is extremely reactive with water. The sequential addition of water and base (Fieser workup) is a trusted protocol to safely quench the excess reagent and precipitate the aluminum salts, facilitating their removal by filtration.

References

-

Denmark, S. E., & Ryabchuk, P. G. (2019). (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine. Organic Syntheses, 96, 382-399. [Link]

-

Request PDF | ( R )‐ N,N '‐Dimethyl‐1,1'‐Binaphthyldiamine | 1,1'‐Binaphthyl‐2,2'‐diamine (BINAM) based ligands represent a class of axially chiral, bidentate ligands used in asymmetric catalysis. [Link]

-

Denmark, S. E., & Ryabchuk, P. G. (2019). (R)-N,N'-Dimethyl-1,1'-binaphthyldiamine. Organic Syntheses, 96, 382-399. [Link]

Sources

A Researcher's Guide to (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine: From Commercial Sourcing to Catalytic Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(S)-N,N'-Dimethyl-1,1'-binaphthyldiamine, a C₂-symmetric, axially chiral diamine, stands as a privileged scaffold in the realm of asymmetric synthesis. Its unique stereochemical properties, arising from hindered rotation about the binaphthyl C1-C1' bond, have established it as a critical component in the design of highly effective chiral ligands and organocatalysts. This guide offers a comprehensive technical overview for professionals in research and drug development, covering the commercial landscape, quality control methodologies, safe handling protocols, and seminal applications in asymmetric catalysis, thereby providing a self-validating framework for its use in demanding synthetic applications.

The Commercial Landscape: Sourcing High-Purity this compound

The accessibility of enantiomerically pure this compound is paramount for reproducible and highly selective asymmetric transformations. Several reputable chemical suppliers offer this reagent, typically with a high degree of enantiomeric purity. When selecting a supplier, researchers should consider not only the quoted purity but also the availability of detailed analytical documentation, such as a Certificate of Analysis (CoA) with batch-specific data.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Advertised Purity |

| Sigma-Aldrich (MilliporeSigma) | (S)-N,N′-Dimethyl-1,1′-binaphthyldiamine | 666175-40-2 | C₂₂H₂₀N₂ | 312.41 | ≥99.0% (HPLC, enantiomeric excess) |

| Fisher Scientific | Sigma Aldrich this compound | 666175-40-2 | C₂₂H₂₀N₂ | 312.41 | Not explicitly stated, refers to Sigma-Aldrich specifications[1] |

| Santa Cruz Biotechnology | (S)-N,N′-Dimethyl-1,1′-binaphthyldiamine | 666175-40-2 | C₂₂H₂₀N₂ | 312.41 | For Research Use Only, refer to CoA for lot-specific data[2] |

| XIAMEN EQUATION CHEMICAL CO.,LTD | This compound | 666175-40-2 | C₂₂H₂₀N₂ | 312.41 | 99% e.e.[3] |

It is imperative for researchers to obtain and scrutinize the CoA for each batch to confirm the enantiomeric excess and identify any potential impurities that could interfere with sensitive catalytic processes.

Synthesis and Structural Elucidation

While commercially available, an understanding of the synthetic pathway to this compound provides valuable context for its properties and potential impurities. The synthesis typically begins with the resolution of racemic 1,1'-binaphthyl-2,2'-diamine (BINAM). A common approach involves the formation of diastereomeric salts with a chiral resolving agent, followed by separation and subsequent methylation of the enantiomerically pure (S)-BINAM. A detailed, analogous procedure for the synthesis of the (R)-enantiomer is available in Organic Syntheses, which can be adapted for the preparation of the (S)-enantiomer.[4]

The structural integrity and stereochemical purity of this compound are confirmed through a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental tool for the structural verification of this compound.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic protons of the binaphthyl core and the N-methyl protons. In deuterated chloroform (CDCl₃), the N-methyl protons typically appear as a singlet around δ 2.84 ppm. The aromatic region (δ 6.9-8.0 ppm) displays a complex multiplet pattern corresponding to the twelve protons of the binaphthyl system.[4]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbons and the aromatic carbons of the binaphthyl backbone. In CDCl₃, the methyl carbon signal is expected around δ 31.2 ppm, with the aromatic carbons appearing in the δ 111-146 ppm range.[4]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (e.e.) of this compound. The choice of the chiral stationary phase (CSP) is critical for achieving baseline separation of the enantiomers. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective.

A typical method involves a normal-phase mobile system, such as a mixture of hexane and isopropanol. For basic analytes like this diamine, the addition of a small amount of an amine modifier, like diethylamine (DEA), to the mobile phase can significantly improve peak shape and resolution.[5]

Illustrative Chiral HPLC Method:

-

Column: CHIRALPAK® AD-H

-

Mobile Phase: 95:5 Hexane/Isopropanol

-

Flow Rate: 0.5 mL/min

-

Detection: UV at 220 nm

-

Temperature: 22 °C

-

Expected Retention Times: (S)-enantiomer ~9.2 min, (R)-enantiomer ~9.8 min[4]

The integration of the peak areas for the two enantiomers allows for the precise calculation of the enantiomeric excess.

Core Applications in Asymmetric Catalysis

The utility of this compound lies in its role as a precursor to a wide array of chiral ligands and as an organocatalyst itself. Its C₂-symmetric backbone provides a well-defined chiral environment that can effectively induce asymmetry in a variety of chemical transformations.

Ligand in Transition Metal Catalysis

This compound can be readily converted into more complex ligands, such as phosphoramidites, which are highly effective in transition metal-catalyzed reactions. For instance, phosphoramidite ligands derived from this diamine have been used to stabilize palladium nanoparticles, which in turn catalyze asymmetric Suzuki C-C coupling reactions with excellent enantioselectivity (>99% ee) for the synthesis of sterically hindered biaryls.[6]

The causality behind this high enantioselectivity stems from the rigid chiral pocket created by the binaphthyl scaffold around the metal center. This steric hindrance dictates the facial selectivity of the substrate's approach to the catalyst, leading to the preferential formation of one enantiomer of the product.

Caption: Recommended workflow for the safe handling of this compound.

Conclusion

This compound is a valuable and versatile chiral building block for asymmetric synthesis. Its commercial availability in high enantiomeric purity, coupled with its proven utility in constructing highly effective chiral ligands and organocatalysts, makes it an indispensable tool for researchers in academia and industry. A thorough understanding of its sourcing, quality control, safe handling, and catalytic applications, as outlined in this guide, will empower scientists to leverage its full potential in the development of innovative and efficient enantioselective transformations.

References

-

The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]

-

National Institutes of Health. (2015). Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions. [Link]

-

ResearchGate. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [Link]

-

ResearchGate. ( R )‐ N,N '‐Dimethyl‐1,1'‐Binaphthyldiamine. [Link]

-

ChemRxiv. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. [Link]

-

Asian Journal of Chemistry. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. [Link]

-

National Institutes of Health. (2022). Chiral Ligands Based on Binaphthyl Scaffolds for Pd-Catalyzed Enantioselective C–H Activation/Cycloaddition Reactions. [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. [Link]

-

MDPI. (2020). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. [Link]

-

National Institutes of Health. (2019). (R)-N,N′-Dimethyl-1,1′-binaphthyldiamine. [Link]

-

MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

-

ResearchGate. (2009). Complete assignment of the 1H and 13C NMR spectra and conformational analysis of bonellin dimethyl ester. [Link]

Sources

- 1. Sigma Aldrich this compound 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 2. scbt.com [scbt.com]

- 3. echemi.com [echemi.com]

- 4. (R)-N,N′-Dimethyl-1,1′-binaphthyldiamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Highly Enantioselective Binaphthyl-Based Chiral Phosphoramidite Stabilized-Palladium Nanoparticles for Asymmetric Suzuki C–C Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: (S)-N,N'-Dimethyl-1,1'-binaphthyldiamine in Asymmetric Catalysis

Abstract